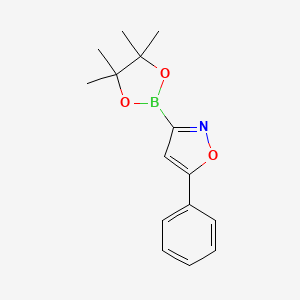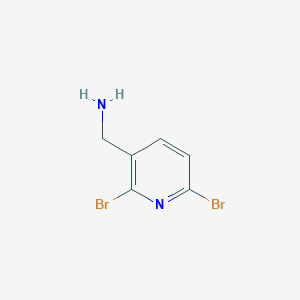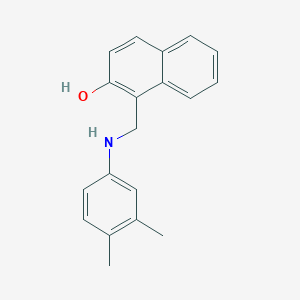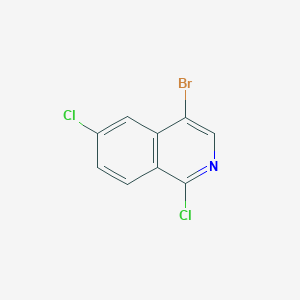![molecular formula C15H11NO2S B11849149 [2-(Thiophen-2-yl)quinolin-6-yl]acetic acid CAS No. 50971-33-0](/img/structure/B11849149.png)
[2-(Thiophen-2-yl)quinolin-6-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Thiophen-2-yl)quinolin-6-yl)acetic acid is a compound that features a quinoline ring substituted with a thiophene ring and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Thiophen-2-yl)quinolin-6-yl)acetic acid typically involves the condensation of thiophene derivatives with quinoline derivatives. One common method includes the use of isoquinoline, alkyl bromides, and activated acetylenic compounds in the presence of catalytic amounts of ZnO nanorods under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Thiophen-2-yl)quinolin-6-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(Thiophen-2-yl)quinolin-6-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-(2-(Thiophen-2-yl)quinolin-6-yl)acetic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and thiophene moieties. These interactions can modulate biological pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Thiophen-2-yl)acetic acid: A simpler analog with similar thiophene functionality.
Quinoline-2-carboxylic acid: Contains the quinoline ring but lacks the thiophene substitution.
2-(2-Thiophen-2-yl)quinoline: Similar structure but without the acetic acid moiety.
Uniqueness
2-(2-(Thiophen-2-yl)quinolin-6-yl)acetic acid is unique due to the combination of the quinoline and thiophene rings with an acetic acid moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
50971-33-0 |
|---|---|
Molekularformel |
C15H11NO2S |
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
2-(2-thiophen-2-ylquinolin-6-yl)acetic acid |
InChI |
InChI=1S/C15H11NO2S/c17-15(18)9-10-3-5-12-11(8-10)4-6-13(16-12)14-2-1-7-19-14/h1-8H,9H2,(H,17,18) |
InChI-Schlüssel |
DDILQTXIQDFSPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=NC3=C(C=C2)C=C(C=C3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-(Ethoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B11849096.png)












